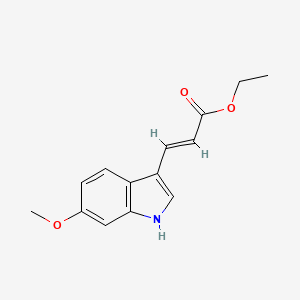

3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester

Descripción general

Descripción

3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester is an organic compound with the molecular formula C14H15NO3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester typically involves the reaction of indole derivatives with ethyl methoxyacetate. The reaction is carried out under basic conditions at an appropriate temperature and reaction time to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Nucleophilic Additions

The α,β-unsaturated ester undergoes Michael additions with indole derivatives. For example:

-

Reaction with 2-methylindole derivatives in butyl acetate yields bis-indolyl products (e.g., 4r , 4s ) in >85% yield .

-

Key Mechanistic Step : The C3 position of indole acts as a nucleophile, attacking the α-carbon of the acrylic ester (Scheme 4, ).

Condensation Reactions

The ester participates in Knoevenagel condensations with ketones:

| Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl pyruvate | α-Indolylacrylate derivatives | 1a/butyl acetate | 88–95 | |

| Trifluoroacetone | 4q (trifluoromethyl derivative) | 1a/butyl acetate | 88 |

Functionalization via C–H Activation

Under ruthenium catalysis , the compound undergoes regioselective alkenylation at the indole C5 position:

-

Reaction with methyl acrylate in DMF/DMSO (9:1) at 130°C yields 3,5-dialkenylated indoles (e.g., 5 ) .

-

Limitation : No reaction occurs without Ru catalysts, as confirmed by three-phase tests .

Catalytic Systems and Solvent Effects

-

Brønsted Acid Ionic Liquids : Enable recyclability (up to 5 cycles) without significant loss in activity .

-

Solvent Optimization :

Key Challenges and Solutions

-

Byproduct Formation : Elevated temperatures (>80°C) promote hydride-transfer byproducts (e.g., 6a , 7a ). Mitigated by using NaH in THF at 0°C .

-

Stereochemical Control : The (E)-configuration is preserved via steric hindrance from the indole C2 substituent .

Scale-Up Considerations :

-

Use RuCl3·3H2O (10 mol%) for gram-scale alkenylation.

-

Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester is synthesized through the reaction of 6-methoxyindole with acrylic acid derivatives. The compound exhibits a molecular formula of and a CAS number of 2007930-94-9. Its structural characteristics contribute to its reactivity and biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of indole derivatives, including this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study on α-indolylacrylates demonstrated their potential as anticancer agents, suggesting that modifications in the indole structure can enhance their efficacy against cancer cells .

Antimicrobial Effects

The antimicrobial activity of indole derivatives has also been investigated. Compounds similar to this compound have shown promising results against bacterial strains, indicating a potential application in developing new antimicrobial agents .

Material Science Applications

Beyond biological applications, this compound is also explored in material science due to its acrylate functionality. It can be used as a monomer in polymerization processes to create specialty materials with unique properties. These materials could find applications in coatings, adhesives, and biomedical devices.

Anticancer Research

A notable study synthesized various α-indolylacrylates, including derivatives of this compound, and evaluated their anticancer properties against several cell lines. The results indicated significant cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .

Antimicrobial Studies

In another research effort, the antimicrobial efficacy of related indole compounds was assessed against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives had comparable potency to established antibiotics, suggesting their potential use as alternative treatments for bacterial infections .

Mecanismo De Acción

The mechanism of action of 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-(6-Methoxy-1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features.

Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate: A closely related compound with similar chemical properties.

(6-Methoxy-1H-indol-3-yl)methanamine: A structurally related compound with different functional groups.

Uniqueness

3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester is unique due to its specific structural features and the presence of both an indole ring and an acrylic acid ester moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an indole ring and an acrylic acid ester moiety. This combination suggests potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

The compound is synthesized through the reaction of indole derivatives with ethyl methoxyacetate under basic conditions. The synthetic route typically involves purification steps such as recrystallization or chromatography to achieve high yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa cells. The IC50 values for these activities are reported to be below 10 µg/mL, indicating potent activity against cancer cells .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HeLa | <10 | High |

| SKOV-3 | 7.87–70.53 | Moderate |

| MCF-7 | 11.20–93.46 | Variable |

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.13 to 1.0 µg/mL for various strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Multidrug-resistant strains | 0.13–1.0 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity. For instance, it may influence pathways related to apoptosis in cancer cells or disrupt microbial cell membranes in bacteria .

Case Studies

- Anticancer Study : A study conducted on HeLa cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

- Antimicrobial Efficacy : In vivo studies on mice indicated that the compound not only inhibited bacterial growth but also showed low toxicity levels, making it a candidate for further development as an antimicrobial agent .

Propiedades

IUPAC Name |

ethyl (E)-3-(6-methoxy-1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(16)7-4-10-9-15-13-8-11(17-2)5-6-12(10)13/h4-9,15H,3H2,1-2H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJQTEWTTKBOKW-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CNC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CNC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.